N-cyclododecylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-cyclododecylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2S2/c18-21(19,16-13-10-14-20-16)17-15-11-8-6-4-2-1-3-5-7-9-12-15/h10,13-15,17H,1-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPVJQQEADGWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclododecylthiophene-2-sulfonamide typically involves the reaction of cyclododecylamine with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Cyclododecylamine + Thiophene-2-sulfonyl chloride → this compound + HCl
The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-cyclododecylthiophene-2-sulfonamide undergoes several types of chemical reactions, including:
- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reduction : The sulfonamide group can be reduced to form amines.
- Substitution : The sulfonamide group can participate in nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
- Substitution : Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions .
- Oxidation : Sulfoxides and sulfones.
- Reduction : Amines.
- Substitution : Various substituted sulfonamides .
Scientific Research Applications
N-cyclododecylthiophene-2-sulfonamide has several scientific research applications:
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Studied for its potential antibacterial and antifungal properties.
- Medicine : Investigated for its potential use in treating bacterial infections.
- Industry : Used in the development of new materials and polymers .
Mechanism of Action
The mechanism of action of N-cyclododecylthiophene-2-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-cyclododecylthiophene-2-sulfonamide and related compounds:
Key Differentiators of this compound:
Cyclododecyl Substituent : Unlike smaller alkyl or hydroxyalkyl chains in analogs (e.g., hydroxyethyl in ), the cyclododecyl group confers exceptional steric bulk, likely improving metabolic stability and tissue penetration .
Lipophilicity : The cyclododecyl chain increases logP compared to hydrophilic derivatives (e.g., hydroxyalkyl-substituted compounds in ), suggesting better blood-brain barrier penetration.
Research Findings and Case Studies
- Biological Activity : Thiophene-sulfonamides with bulky substituents (e.g., cyclododecyl) are hypothesized to inhibit carbonic anhydrases or tyrosine kinases due to sulfonamide’s affinity for zinc ions in enzymatic active sites .
- Synthetic Feasibility : Cyclododecyl derivatives require advanced coupling strategies (e.g., Buchwald-Hartwig amination) to introduce the bulky group, contrasting with simpler alkylation methods used for hydroxyethyl analogs .
- Comparative Bioactivity : In studies of structurally similar compounds, smaller substituents (e.g., hydroxyethyl) correlate with higher aqueous solubility but shorter plasma half-lives, whereas bulky groups (e.g., cyclododecyl) may extend half-life at the cost of solubility .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyclododecylthiophene-2-sulfonamide, and what are the critical reaction conditions?
- Methodology : The compound is synthesized via multi-step reactions:
- Step 1 : Cyclododecylamine is functionalized using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide core.
- Step 2 : Cyclododecyl group introduction requires optimized coupling agents (e.g., EDC/HOBt) to ensure regioselectivity and minimize side reactions .
- Key Conditions : Maintain anhydrous conditions during sulfonamide formation, and use inert gas (N₂/Ar) to prevent oxidation of the thiophene ring. Reaction yields (~60–75%) depend on stoichiometric control of sulfonyl chloride .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclododecyl integration (12 methylene protons) and sulfonamide NH proton (δ 8.2–8.5 ppm).
- IR Spectroscopy : Confirm S=O stretching (1350–1300 cm⁻¹) and N–H bending (1550 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ matching theoretical mass (e.g., C₁₆H₂₅NO₂S₂: calc. 351.12, obs. 351.10) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?
- Methodology :
- Variable Analysis : Compare reaction solvents (DMF vs. THF), temperature (room temp. vs. reflux), and catalyst systems (e.g., DMAP vs. no catalyst). Evidence suggests THF at 0–5°C improves regioselectivity but reduces yield (~55%) compared to DMF (70%) .
- Purification Optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product. Contradictions may arise from residual solvents or unreacted sulfonyl chloride .
- Data Table :
| Solvent | Temp. (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| THF | 0–5 | None | 55 | 98.5 |
| DMF | 25 | DMAP | 70 | 97.0 |
| CH₂Cl₂ | 25 | TEA | 60 | 96.8 |
Q. What experimental design principles should guide structure-activity relationship (SAR) studies for optimizing biological activity?
- Methodology :
- Substituent Variation : Modify cyclododecyl (e.g., cyclohexyl, adamantyl) and thiophene (e.g., 3-substituted analogs) to assess steric/electronic effects on target binding .
- Biological Assays : Test inhibitory activity against enzymes (e.g., carbonic anhydrase) via fluorescence quenching or SPR. Use IC₅₀ values to correlate substituent hydrophobicity with potency .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity changes with cyclododecyl conformation .
Q. How can researchers address discrepancies in observed vs. predicted solubility profiles of this compound?
- Methodology :
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO. Compare experimental data with predictions (e.g., LogP via ChemAxon).
- Crystallinity Impact : Amorphous forms (spray-dried) may show 3–5× higher solubility than crystalline forms (XRD-confirmed) .
- Co-solvent Screening : Additives like β-cyclodextrin (10% w/v) improve aqueous solubility by 40% via host-guest complexation .
Data Contradiction Analysis
Q. Why do different studies report conflicting bioactivity results for this compound derivatives?
- Root Cause : Variability in assay conditions (e.g., cell line selection, incubation time) and compound purity. For example:
- Anticancer Studies : IC₅₀ values vary between MCF-7 (2.5 µM) and HeLa (8.3 µM) due to differential expression of target proteins .
- Purity Threshold : Impurities >2% (e.g., unreacted sulfonyl chloride) can artifactually enhance or suppress activity .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and validate purity via orthogonal methods (HPLC-NMR) .
Experimental Optimization
Q. What strategies improve the scalability of this compound synthesis without compromising yield?
- Methodology :
- Flow Chemistry : Continuous flow reactors reduce reaction time (2 h vs. 12 h batch) and improve heat transfer for exothermic steps .
- Catalyst Recycling : Immobilize DMAP on silica gel for reuse (5 cycles, <5% yield drop) .
- Workflow Table :
| Step | Batch Method | Flow Method |
|---|---|---|
| Sulfonamide | 12 h, 70% yield | 2 h, 68% yield |
| Purification | Column chromatography | In-line liquid-liquid extraction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
